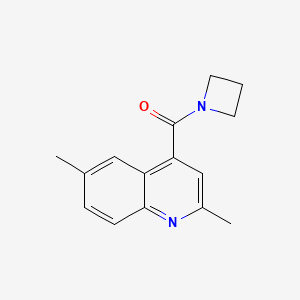
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone, also known as MQT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQT is a heterocyclic compound that belongs to the class of quinoline derivatives. It has a molecular weight of 327.4 g/mol and a molecular formula of C18H16N2O2S.
科学研究应用
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
作用机制
The mechanism of action of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone is not fully understood, but studies suggest that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound may prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been shown to exhibit other biochemical and physiological effects. Studies have shown that this compound has antioxidant properties, which may help protect cells from oxidative damage. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone in lab experiments is its relatively simple synthesis method. This makes it a cost-effective compound to produce in large quantities for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone. One area of interest is the development of this compound derivatives that exhibit improved anticancer activity and reduced toxicity. Another area of research is the investigation of the potential use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases.
合成方法
The synthesis of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-amino-3-methoxybenzoic acid with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2,4-dichloroquinoline in the presence of a catalyst such as palladium on carbon to yield this compound.
属性
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-18-13-4-5-14-11(9-13)3-2-7-16(14)15(17)12-6-8-19-10-12/h4-6,8-10H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYNPLAEYJBHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)



